3,4-dichloro-N-(2-chloroethyl)aniline

Catalog No.
S6898843
CAS No.
74474-36-5
M.F
C8H8Cl3N
M. Wt
224.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dichloro-N-(2-chloroethyl)aniline

CAS Number

74474-36-5

Product Name

3,4-dichloro-N-(2-chloroethyl)aniline

IUPAC Name

3,4-dichloro-N-(2-chloroethyl)aniline

Molecular Formula

C8H8Cl3N

Molecular Weight

224.5 g/mol

InChI

InChI=1S/C8H8Cl3N/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2

InChI Key

KWVRSMHQRMJVLV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1NCCCl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1NCCCl)Cl)Cl

3,4-Dichloro-N-(2-chloroethyl)aniline is an organic compound characterized by its dichloro-substituted aniline structure with a chloroethyl side chain. Its chemical formula is C9_9H9_9Cl3_3N, and it features two chlorine atoms located at the 3 and 4 positions of the benzene ring, along with a chloroethyl group attached to the nitrogen atom of the aniline. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which may lead to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro or other functional groups into amines.
  • Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives .

Research indicates that 3,4-dichloro-N-(2-chloroethyl)aniline exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. The half-maximal inhibitory concentration (IC50_{50}) values for some derivatives indicate promising potency against these enzymes, suggesting that this compound could be developed for therapeutic applications .

The synthesis of 3,4-dichloro-N-(2-chloroethyl)aniline can be achieved through several methods:

  • Direct Chlorination: Starting from aniline, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine atoms at the 3 and 4 positions.
  • Chloroethylation: The introduction of the chloroethyl group can be accomplished through reactions with chloroethylamine or similar reagents under basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to promote chemical transformations efficiently .

3,4-Dichloro-N-(2-chloroethyl)aniline finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting inflammation and pain relief.
  • Agrochemicals: The compound may also have applications in developing herbicides or pesticides due to its biological activity against certain pests.
  • Chemical Intermediates: It is used as an intermediate in organic synthesis for producing dyes and other organic compounds .

Studies on interaction mechanisms involving 3,4-dichloro-N-(2-chloroethyl)aniline have revealed its potential effects on biological systems. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in inflammatory pathways. These studies are crucial for understanding how modifications to its structure can enhance or reduce its biological efficacy .

Several compounds share structural similarities with 3,4-dichloro-N-(2-chloroethyl)aniline. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
3-ChloroanilineContains a single chlorine on the aniline ringSimpler structure; less potent anti-inflammatory activity
4-ChlorobenzeneChlorine substitution at para positionPrimarily used as a solvent; lacks biological activity
N,N-Diethyl-3,4-dichlorobenzeneContains two ethyl groups instead of chloroethylEnhanced lipophilicity; used in industrial applications
Bis(2-chloroethyl)amineContains two chloroethyl groups attached to nitrogenMore reactive; used in medicinal chemistry for synthesis

The uniqueness of 3,4-dichloro-N-(2-chloroethyl)aniline lies in its specific combination of dichlorobenzene and chloroethyl functionalities, which contribute to its distinctive biological activities and potential applications in pharmaceuticals and agrochemicals .

XLogP3

4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.972232 g/mol

Monoisotopic Mass

222.972232 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-15-2024

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